6-(Methylsulfonyl)picolinaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

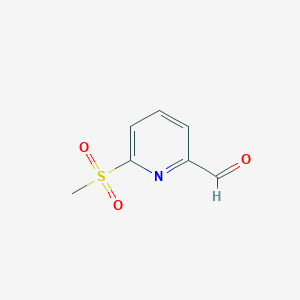

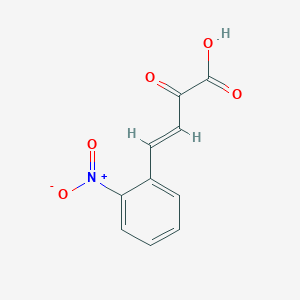

6-(Methylsulfonyl)picolinaldehyde is a chemical compound with the CAS Number: 1780013-94-6 . It has a molecular weight of 185.2 and its IUPAC name is 6-(methylsulfonyl)picolinaldehyde . It is a solid substance stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular formula of 6-(Methylsulfonyl)picolinaldehyde is C7H7NO3S . The InChI code is 1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 .Chemical Reactions Analysis

6-(Methylsulfonyl)picolinaldehyde has been used in the development of a new strategy of asymmetric carbonyl catalysis via a chiral Lewis acid-bonded aldehyde for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines . The co-catalytic system of 2-picolinaldehyde and chiral Yb III - N, N ′-dioxides was identified to be efficient under mild conditions .Physical And Chemical Properties Analysis

6-(Methylsulfonyl)picolinaldehyde is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Photochemical and Electrochemical Studies

A study by Fernández et al. (2014) described the synthesis of lanthanide complexes using a derivative of picolinaldehyde, which exhibited photochemical induced isomerizations and coordination to metal centers. This research highlights the potential of such complexes in the development of materials with unique photoresponsive properties. The electrochemical properties of these complexes were also explored, showing that they are electroactive species, suggesting applications in electronic devices or sensors (Fernández et al., 2014).

Analytical Reagents

Otomo and Kodama (1973) synthesized picolinaldehyde derivatives for use as analytical reagents. They investigated the acid dissociation constants and reactions with metal ions, indicating these compounds' utility in chemical analysis and possibly in the development of new sensors or diagnostic tools (Otomo & Kodama, 1973).

Electrophosphorescent Light-Emitting Devices

Kim et al. (2011) evaluated a bis-sulfone small molecule as a host for phosphor iridium complexes in organic light-emitting devices. This study opens avenues for the use of picolinaldehyde derivatives in improving the efficiency and lowering the operational voltages of OLEDs, which are crucial for display and lighting technologies (Kim et al., 2011).

DNA Binding and Photocleavage

Research by Kawade et al. (2011) on mixed ligand cobalt(II) picolinate complexes explored their synthesis, characterization, DNA binding, and photocleavage abilities. These findings contribute to understanding how picolinaldehyde derivatives interact with biological molecules, which is critical for developing new therapeutic agents or molecular biology tools (Kawade et al., 2011).

Antioxidant Activity Assays

Ilyasov et al. (2020) discussed the reaction pathways in antioxidant capacity assays involving derivatives of picolinaldehyde. Such research is vital for developing new antioxidant compounds and understanding their mechanisms, with implications for food science, pharmacology, and materials science (Ilyasov et al., 2020).

Safety and Hazards

The safety information available indicates that 6-(Methylsulfonyl)picolinaldehyde has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H335 , which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.

Eigenschaften

IUPAC Name |

6-methylsulfonylpyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c1-12(10,11)7-4-2-3-6(5-9)8-7/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQUTIILZUWXIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Methylsulfonyl)picolinaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2941939.png)

![2-Cyclopropyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2941943.png)

![N-(3-fluorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941945.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-ethoxy-3-fluorobenzene-1-sulfonamide](/img/structure/B2941946.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]benzoic acid](/img/structure/B2941948.png)

![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetamide](/img/structure/B2941950.png)

![(Z)-N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]pent-2-enamide](/img/structure/B2941952.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2941959.png)